molecular formula C11H6N4O6 B2731203 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 887883-34-3

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2731203
CAS No.: 887883-34-3
M. Wt: 290.191
InChI Key: ZCMFVTPQOUSAJV-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with furan and nitrofuran rings. This structure places it within a class of heterocyclic compounds recognized for a significant broad-spectrum of biological activities, making it a valuable scaffold in medicinal chemistry and antimicrobial research . Compounds incorporating both the 1,3,4-oxadiazole and nitrofuran motifs have been investigated for their potential to target a range of pathogens. Research on similar structures demonstrates biological activity against various microorganisms, which is crucial in the fight against growing antimicrobial resistance . Furthermore, 1,3,4-oxadiazole derivatives have shown promise in anticancer research, with some compounds exhibiting activity against human liver carcinoma cells (HepG-2) in preliminary studies . The mechanism of action for related nitrofuran-containing oxadiazoles may involve targeting specific enzymes such as aldose reductase, as suggested by studies on analogous compounds . Researchers value this compound for developing new therapeutic agents and studying structure-activity relationships (SAR). This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O6/c16-9(6-3-4-8(20-6)15(17)18)12-11-14-13-10(21-11)7-2-1-5-19-7/h1-5H,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMFVTPQOUSAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of ethanol as a solvent and refluxing for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like carbon disulfide and nitro compounds.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes acid- or base-catalyzed hydrolysis under controlled conditions to yield the corresponding carboxylic acid.
Reaction Pathway :
R-CONH2+H2OH+/OHR-COOH+NH3\text{R-CONH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-COOH} + \text{NH}_3
Conditions :

  • Acidic : Concentrated HCl (reflux, 6–8 hours)

  • Basic : NaOH (10% aqueous, 80°C, 4 hours)

Key Observations :

  • Hydrolysis occurs preferentially at the carboxamide group over the oxadiazole ring due to steric and electronic factors.

  • Reaction progress is monitored via TLC (Rf shift from 0.65 to 0.25 in ethyl acetate/hexane).

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in nucleophilic substitution reactions, particularly at the C-5 position.

Example Reaction with Thiophenol :

Reagent Conditions Product Yield
Thiophenol (PhSH)DMF, K₂CO₃, 60°C, 12 hours5-(Furan-2-yl)-2-(phenylthio)-1,3,4-oxadiazole72%

Mechanistic Notes :

  • The oxadiazole’s electron-deficient nature facilitates attack by soft nucleophiles (e.g., thiols, amines) .

  • Substituents on the furan ring modulate reactivity: electron-withdrawing groups (e.g., nitro) enhance electrophilicity .

Electrophilic Aromatic Substitution on the Furan Ring

The nitro-substituted furan undergoes regioselective electrophilic substitution, primarily at the C-3 position.

Nitration Example :

Reagent Conditions Product Yield
HNO₃/H₂SO₄ (1:3)0°C, 2 hours3-Nitro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]58%

Key Data :

  • Regioselectivity : Directed by the nitro group’s meta-directing effect .

  • Limitations : Over-nitration occurs at elevated temperatures (>10°C), reducing yields .

Reduction of the Nitro Group

The nitro group is reduced to an amine under catalytic hydrogenation or metal-acid conditions.

Catalytic Hydrogenation :

Catalyst Conditions Product Yield
Pd/C (10%)H₂ (1 atm), EtOH, 25°C, 6 hrs5-Amino-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]89%

Applications :

  • The resulting amine serves as a precursor for Schiff base or azo dye synthesis .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles and alkynes.

Example with Phenylacetylene :
Oxadiazole+HC≡CPhCuI, DMFTriazole Derivative\text{Oxadiazole} + \text{HC≡CPh} \xrightarrow{\text{CuI, DMF}} \text{Triazole Derivative}
Conditions :

  • CuI (10 mol%), DMF, 100°C, 8 hours.
    Product : 1,2,3-Triazole fused oxadiazole (confirmed via X-ray crystallography) .

Cross-Coupling Reactions

The furan and oxadiazole moieties enable Suzuki-Miyaura and Ullmann-type couplings.

Suzuki Reaction with Phenylboronic Acid :

Catalyst Conditions Product Yield
Pd(PPh₃)₄Dioxane, K₂CO₃, 80°C, 12 hrsBiaryl-substituted oxadiazole65%

Key Challenges :

  • Steric hindrance from the oxadiazole reduces coupling efficiency at the C-2 furan position.

Photochemical Reactions

UV irradiation induces nitro-to-nitrito rearrangement, forming reactive intermediates.

Experimental Setup :

  • Light Source : 254 nm UV lamp, methanol solvent, 4 hours.

  • Product : Nitrito-oxadiazole isomer (characterized by IR: 1580 cm⁻¹ for N=O stretch).

Comparative Reactivity Table

Reaction Type Rate (Relative) Primary Byproducts Optimized Conditions
Hydrolysis1.0Carboxylic acid dimers10% NaOH, 80°C, 4 hours
Nucleophilic Substitution0.8Disulfide (with thiols)DMF, K₂CO₃, 60°C
Electrophilic Substitution0.5Di-substituted furansHNO₃/H₂SO₄, 0°C

Scientific Research Applications

Antimicrobial Activity

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide has shown promising results against various bacterial strains. Notably, studies indicate that it exhibits significant activity against Mycobacterium tuberculosis , with minimal inhibitory concentrations (MICs) reported as low as 0.016 μg/mL for certain derivatives. The mechanism of action may involve the generation of reactive intermediates that disrupt bacterial cell function.

CompoundMIC (μg/mL)Target Organism
This compound0.016Mycobacterium tuberculosis
Other derivativesVariesVarious bacterial strains

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including those resistant to conventional therapies. For instance, compounds derived from this structure have shown percent growth inhibitions (PGIs) ranging from 51% to 86% against different cancer types .

Cell LinePGI (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
MDA-MB-23156.53

The anticancer activity is thought to be linked to the compound's ability to interact with cellular targets such as enzymes and receptors involved in cell proliferation and survival.

Materials Science Applications

Beyond medicinal chemistry, this compound has potential applications in materials science due to its unique chemical structure. Its ability to form stable complexes with metals can be exploited in the development of advanced materials for electronic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from furan derivatives and nitro compounds. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and purity.

Mechanism of Action

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name & Source Core Structure Substituents Molecular Formula (Weight) Notable Properties/Bioactivity
Target Compound : N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide 1,3,4-oxadiazole 5-nitrofuran-2-carboxamide, furan-2-yl C₁₂H₇N₃O₆ (~313.2) High polarity due to nitro group; potential redox activity (inferred from analogs).
LMM11 () 1,3,4-oxadiazole Benzamide with cyclohexyl-ethyl-sulfamoyl C₂₄H₂₇N₃O₅S (~481.5) Antifungal activity against C. albicans (MIC₅₀: 1.56 µg/mL); thioredoxin reductase inhibition.
4-chloro-N-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide () 1,3,4-oxadiazole Chlorobenzamide, butyl linker C₁₇H₁₅ClN₄O₄ (~398.8) Increased lipophilicity due to chloro and butyl groups; no bioactivity reported.
5-bromo-N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide () 1,2,4-oxadiazole Bromofuran, phenyl linker C₁₇H₁₀BrN₃O₄ (~400.2) Steric hindrance from bromine; isomerism may alter target binding.
N-[5-({4-nitrophenyl}sulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide () Thiazole 4-nitrophenylsulfonyl C₁₄H₉N₃O₆S₂ (~379.4) Sulfonyl group increases acidity; thiazole core diversifies electronic profile.

Key Findings and Implications

Core Heterocycle Impact: The 1,3,4-oxadiazole core (target compound, LMM11, ) is associated with antifungal activity, particularly when paired with electron-withdrawing groups (e.g., nitro or sulfamoyl).

Substituent Effects: Nitro groups (target compound, ) enhance redox reactivity, which may contribute to antimicrobial or antiparasitic activity through free radical generation.

Bioactivity: LMM11 demonstrates potent antifungal activity, likely due to thioredoxin reductase inhibition. Thiazole derivatives () with sulfonyl groups are often explored for anti-inflammatory or antiviral applications, highlighting structural versatility.

Biological Activity

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is a complex organic compound belonging to the class of nitro-substituted furan derivatives. Its structure incorporates a furan ring, a nitro group, and an oxadiazole moiety, which are critical for its biological activity. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C11H8N4O4\text{C}_{11}\text{H}_8\text{N}_4\text{O}_4

This formula indicates the presence of multiple functional groups that may contribute to its biological properties. The nitro group is particularly significant due to its involvement in redox reactions, which can lead to various biological activities.

Antimicrobial Activity

Research has shown that derivatives of oxadiazole, including compounds similar to this compound, exhibit notable antimicrobial properties. A study highlighted that certain nitrofuran derivatives demonstrated effectiveness against Gram-positive ESKAPE pathogens and Mycobacterium tuberculosis, indicating a broad spectrum of antimicrobial activity .

The mechanism of action is believed to involve the targeting of specific enzymes or receptors within microbial organisms. For instance, molecular docking studies have suggested that these compounds interact with azoreductase enzymes in microorganisms, which is essential for their reduction processes .

Cytotoxicity Studies

The cytotoxic effects of this compound have been investigated in various cell lines. In vitro studies indicated that certain derivatives possess selective cytotoxicity against cancer cell lines while maintaining lower toxicity against normal cells. For example, compounds related to this structure have shown significant activity against L929 and HepG2 cell lines at specific concentrations .

Structure-Activity Relationship (SAR)

A comprehensive analysis of structure-activity relationships (SAR) has been conducted to understand how variations in the chemical structure affect biological activity. Key findings include:

  • Substituent Influence : The presence of electron-withdrawing groups such as nitro and halogens enhances the antimicrobial activity of oxadiazole derivatives.
  • Molecular Interactions : π-stacking interactions between the furan and oxadiazole rings with amino acid residues in target proteins play a crucial role in the compound's efficacy .

Case Studies

Several case studies illustrate the biological potential of this compound:

  • Antimicrobial Efficacy : In one study, a series of nitrofuran derivatives were synthesized and screened for their ability to inhibit bacterial growth. The results indicated that certain compounds had minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .
    CompoundMIC (µg/mL)Target Pathogen
    2e8S. aureus
    3a16M. tuberculosis
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on various cancer cell lines. The findings showed that some derivatives significantly reduced cell viability at concentrations above 100 µM .
    Cell LineIC50 (µM)
    L92950
    HepG275

Q & A

Q. What are the common synthetic pathways for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide, and how are intermediates validated?

The synthesis typically involves coupling 5-nitrofuran-2-carboxylic acid derivatives with 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine precursors. Key steps include:

  • Method A : Direct amidation using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF .
  • Method D/E : Multi-step synthesis starting from furan-2-carbaldehyde derivatives, followed by cyclization with hydrazine hydrate and oxidative dehydrogenation to form the oxadiazole ring .
  • Validation : Intermediates are confirmed via 1H^1H-NMR (e.g., aromatic protons at δ 6.8–7.5 ppm), 13C^{13}C-NMR (carbonyl signals at ~165 ppm), and HRMS (e.g., [M+H]+^+ at m/z 318.04) .

Q. How is the antimicrobial activity of this compound evaluated in experimental settings?

Standard protocols include:

  • MIC assays : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–128 µg/mL) .
  • Zone of inhibition : Agar diffusion assays with compound-loaded discs (10–50 µg/disc) .
  • Controls : Nitrofurantoin is often used as a reference due to structural similarities .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • NMR : 1H^1H-NMR identifies furan protons (δ 6.2–7.5 ppm) and oxadiazole-linked NH (δ 10.2–10.8 ppm). 13C^{13}C-NMR confirms carbonyl (C=O at ~165 ppm) and nitrofuran NO2_2 groups (C-NO2_2 at ~150 ppm) .
  • HRMS : Exact mass analysis (e.g., calculated for C11H _{11}H _6NN _4OO _6 $: 314.03 g/mol) .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., dihedral angle between oxadiazole and furan rings: ~15°) .

Q. How is the compound’s stability assessed under varying pH conditions?

  • Hydrolytic stability : Incubation in buffers (pH 1–13) at 37°C for 24–72 hours, monitored via HPLC .
  • Thermal stability : TGA/DSC analysis to determine decomposition temperatures (typically >200°C) .

Q. What are the standard protocols for evaluating cytotoxicity in mammalian cell lines?

  • MTT assay : Exposure to HepG2 or HEK293 cells at 10–100 µM for 48 hours, with IC50_{50} calculation .
  • Selectivity index (SI) : Ratio of cytotoxic concentration (IC50_{50}) to antimicrobial MIC values .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and tautomeric behavior?

  • DFT studies : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze tautomerism (e.g., thiol-thione equilibrium in oxadiazole derivatives) .
  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with nitro group electron-withdrawing effects .

Q. What strategies resolve contradictions in reported biological activity data?

  • Replication : Repeat assays with standardized strains (e.g., ATCC controls) and compound batches .
  • Metabolite profiling : LC-MS to identify degradation products that may influence activity .
  • Resistance studies : Serial passage assays to assess mutation rates in bacterial populations .

Q. How is structure-activity relationship (SAR) analysis conducted for nitrofuran derivatives?

  • Modifications : Introduce substituents at the furan (e.g., 3-Cl, 4-F) or oxadiazole (e.g., methylthio) positions .
  • Key trends : Electron-withdrawing groups (NO2_2, Cl) enhance antimicrobial potency but may increase cytotoxicity .

Q. What methodologies optimize solubility and bioavailability for in vivo studies?

  • Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester derivatives) .
  • Nanoformulation : Encapsulation in PLGA nanoparticles to enhance aqueous solubility (>5 mg/mL) .

Q. How are reaction kinetics and mechanistic pathways studied for oxadiazole ring formation?

  • Kinetic monitoring : In situ FT-IR to track hydrazide cyclization (time-dependent carbonyl peak reduction) .
  • Isotope labeling : 15N^{15}N-hydrazine confirms nitrogen incorporation into the oxadiazole ring .

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